N-(4-ethylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide
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Overview
Description
N-(4-ethylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide is a complex organic compound with a unique structure that includes a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide typically involves the annulation of a triazole ring to a pyrimidine moiety. One common method is the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. These methods would need to ensure high yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the sulfanyl group or other functional groups within the molecule.
Reduction: Reduction reactions can target the oxo group or other reducible functionalities.
Substitution: The aromatic rings and other reactive sites can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(4-ethylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as antibacterial, antifungal, antiviral, and anticancer agents.
Agriculture: It can be used as an antimicrobial agent to protect crops from bacterial and fungal infections.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways . The triazolopyrimidine core is known to interact with various biological targets, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- **N-(2-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **N-(3,5-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **N-(2-bromo-4-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
What sets N-(4-ethylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide apart is its specific substitution pattern and the presence of both sulfanyl and oxo groups, which contribute to its unique chemical and biological properties .
Properties
Molecular Formula |
C23H25N5O2S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetamide |
InChI |
InChI=1S/C23H25N5O2S/c1-3-16-8-10-19(11-9-16)24-20(29)12-18-13-28-22(25-21(18)30)26-23(27-28)31-14-17-6-4-15(2)5-7-17/h4-11,18H,3,12-14H2,1-2H3,(H,24,29)(H,25,26,27,30) |
InChI Key |
PRPXNYHWZPOXNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2CN3C(=NC(=N3)SCC4=CC=C(C=C4)C)NC2=O |
Origin of Product |
United States |
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